molecular formula C9H9F2NO4S B7776560 ((2,6-Difluorophenyl)sulfonyl)alanine

((2,6-Difluorophenyl)sulfonyl)alanine

Cat. No.: B7776560
M. Wt: 265.24 g/mol
InChI Key: DFZCBCHFKIKESI-UHFFFAOYSA-N
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Description

((2,6-Difluorophenyl)sulfonyl)alanine: is a synthetic compound with the molecular formula C₉H₉F₂NO₄S and a molecular weight of 265.24 g/mol It is characterized by the presence of a difluorophenyl group attached to a sulfonyl group, which is further connected to an alanine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((2,6-Difluorophenyl)sulfonyl)alanine typically involves the reaction of 2,6-difluorobenzenesulfonyl chloride with alanine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: ((2,6-Difluorophenyl)sulfonyl)alanine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of ((2,6-Difluorophenyl)sulfonyl)alanine involves its interaction with specific molecular targets, such as enzymes or proteins. The sulfonyl group can form covalent bonds with nucleophilic residues like cysteine or serine, leading to the inhibition or modification of enzyme activity . This interaction can affect various biochemical pathways and cellular processes, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

  • (2,6-Difluorophenyl)sulfonyl)glycine
  • (2,6-Difluorophenyl)sulfonyl)valine
  • (2,6-Difluorophenyl)sulfonyl)leucine

Comparison: While these compounds share the difluorophenylsulfonyl group, their unique amino acid moieties confer different properties and reactivities. ((2,6-Difluorophenyl)sulfonyl)alanine is unique due to its alanine moiety, which influences its interaction with biological targets and its overall chemical behavior .

Properties

IUPAC Name

2-[(2,6-difluorophenyl)sulfonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO4S/c1-5(9(13)14)12-17(15,16)8-6(10)3-2-4-7(8)11/h2-5,12H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFZCBCHFKIKESI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NS(=O)(=O)C1=C(C=CC=C1F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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